molecular formula C21H19FN2O3 B2409761 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004257-36-6

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2409761
CAS No.: 1004257-36-6
M. Wt: 366.392
InChI Key: PLGKBRJMZJIFLB-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a fluorobenzyl group, and a methoxy-methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Researchers may study its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s structure suggests it could be investigated for pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialized chemicals.

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps, including the formation of the pyridine ring and the introduction of the fluorobenzyl and methoxy-methylphenyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use as a therapeutic agent or biochemical probe.

Comparison with Similar Compounds

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound features a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.

    1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate: The carboxylate derivative may exhibit different reactivity and solubility compared to the carboxamide

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-14-3-9-19(27-2)18(11-14)23-21(26)16-6-10-20(25)24(13-16)12-15-4-7-17(22)8-5-15/h3-11,13H,12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGKBRJMZJIFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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